N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with a molecular formula of C13H25N3O2 and a molecular weight of 255362 This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of isobutylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted piperidine derivatives with various alkyl or aryl groups.
Scientific Research Applications
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- N1-isobutyl-N2-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the oxalamide group. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)8-14-12(17)13(18)15-9-11-4-6-16(3)7-5-11/h10-11H,4-9H2,1-3H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKUALWCUBBLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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